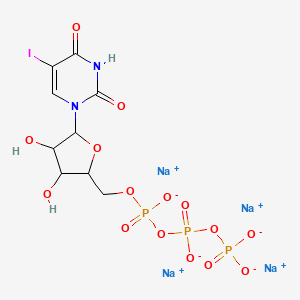
4-Cyclopropyl-2-(methylthio)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-(methylthio)aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylthio group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(methylthio)aniline typically involves the introduction of the cyclopropyl and methylthio groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with cyclopropyl bromide in the presence of a base to form 4-cyclopropyl-2-nitroaniline. This intermediate is then reduced to this compound using a reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-(methylthio)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
4-Cyclopropyl-2-(methylthio)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Cyclopropyl-2-(methylthio)aniline involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methylthio groups may influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methylthioaniline
- 4-Cyclopropylaniline
- 4-Nitroaniline
Comparison
4-Cyclopropyl-2-(methylthio)aniline is unique due to the presence of both the cyclopropyl and methylthio groups, which confer distinct chemical and biological properties. Compared to 4-Methylthioaniline, the cyclopropyl group adds steric hindrance and potential for unique interactions. Compared to 4-Cyclopropylaniline, the methylthio group introduces sulfur chemistry, which can be exploited in various reactions and applications.
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
4-cyclopropyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C10H13NS/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |
InChIキー |
QFSMGURRUWJFOI-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)

![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)






